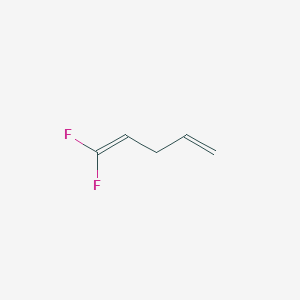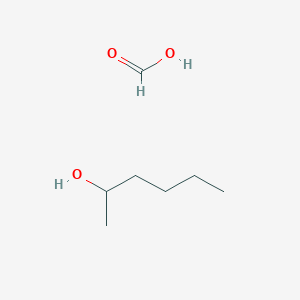![molecular formula C14H28N6O2 B14311870 N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide CAS No. 114491-72-4](/img/structure/B14311870.png)
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bis(dimethylamino)methylidene groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane. This intermediate is then reacted with a suitable butanediamide precursor under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a strong, anhydrous acid to facilitate the formation of the bis(dimethylamino)methylidene groups .
Industrial Production Methods
Industrial production of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of complex amides and related compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: An aminal and ditertiary amine with similar structural features.
N,N,N’,N’-Tetramethylformamidinium chloride: Used in similar applications as a reagent in organic synthesis.
Eschenmoser’s salt: Another reagent with comparable uses in chemical reactions.
Uniqueness
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide is unique due to its specific structural configuration and the presence of two bis(dimethylamino)methylidene groups This gives it distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
114491-72-4 |
|---|---|
Molecular Formula |
C14H28N6O2 |
Molecular Weight |
312.41 g/mol |
IUPAC Name |
N,N'-bis[bis(dimethylamino)methylidene]butanediamide |
InChI |
InChI=1S/C14H28N6O2/c1-17(2)13(18(3)4)15-11(21)9-10-12(22)16-14(19(5)6)20(7)8/h9-10H2,1-8H3 |
InChI Key |
AMRJJEABROMJMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=O)CCC(=O)N=C(N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


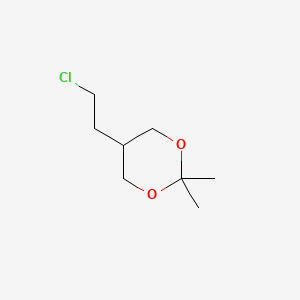
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
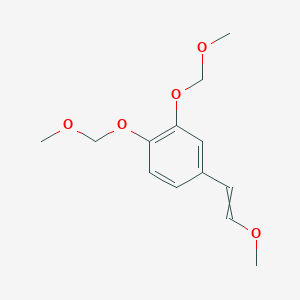

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
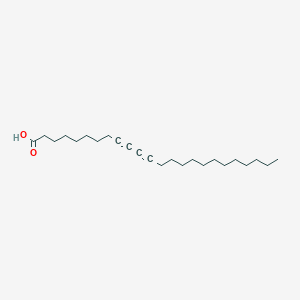
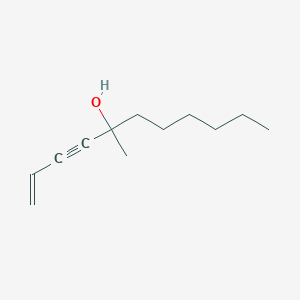
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
